(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one
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Overview
Description
(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one is a complex organic compound with a unique structure that combines elements of both indene and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate indene derivative with a pyrrolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like indanone and indene share structural similarities with (3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one but differ in their chemical properties and reactivity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine and its substituted derivatives also share similarities but have different biological activities and applications.
Uniqueness
What sets this compound apart is its fused ring structure, which combines elements of both indene and pyrrolidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3aS,8bS)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one |
InChI |
InChI=1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
HBFMGDZXFWPZFB-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)C(=O)C3=CC=CC=C23 |
Canonical SMILES |
C1C2C(CN1)C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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